molecular formula C11H11N3 B8336243 3-Cyano-5-(2-aminoethyl)indole

3-Cyano-5-(2-aminoethyl)indole

Cat. No. B8336243
M. Wt: 185.22 g/mol
InChI Key: OQSFPQZDGDMTHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyano-5-(2-aminoethyl)indole is a useful research compound. Its molecular formula is C11H11N3 and its molecular weight is 185.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Cyano-5-(2-aminoethyl)indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyano-5-(2-aminoethyl)indole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Cyano-5-(2-aminoethyl)indole

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

5-(2-aminoethyl)-1H-indole-3-carbonitrile

InChI

InChI=1S/C11H11N3/c12-4-3-8-1-2-11-10(5-8)9(6-13)7-14-11/h1-2,5,7,14H,3-4,12H2

InChI Key

OQSFPQZDGDMTHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CCN)C(=CN2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1.01 g (4.78 mmol) 3-cyano-5-(2-azidoethyl)indole (reference example 3) and 1.38 g (5.26 mmol) triphenylphosphine in 20 mL THF is stirred overnight to give a white precipitate. Another 20 mL THF and 1 mL distilled water is added. After stirring overnight the resulting solution is concentrated, and the residue chromatographed (10:1 CH2Cl2:7N NH3 in MeOH) to provide 0.870 g of the product as a white solid in 98% yield. 1H NMR (CD3OD): δ 2.87-2.97 (4H, m), 7.17 (1H, d, J=8 Hz), 7.45 (1H, d, J=8 Hz), 7.50 (1H, s), 7.90 (1H, s). MS (EI) m/z 185 M+, 169 (M−NH3)+, 155 (M−CH2NH2)+.
Name
3-cyano-5-(2-azidoethyl)indole
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
98%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.